Cas no 475102-16-0 (1-boc-5-chloro-2-trimethylsilanyl-indole)

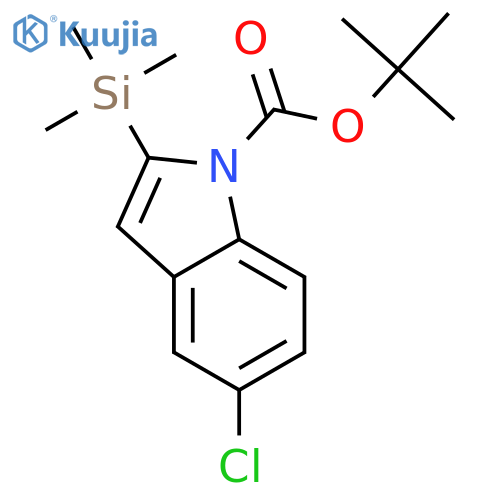

475102-16-0 structure

商品名:1-boc-5-chloro-2-trimethylsilanyl-indole

1-boc-5-chloro-2-trimethylsilanyl-indole 化学的及び物理的性質

名前と識別子

-

- 1-boc-5-chloro-2-trimethylsilanyl-indole

- tert-butyl 5-chloro-2-trimethylsilylindole-1-carboxylate

- 1-BOC-5-CHLORO-2-TRIMETHYLSILYL-INDOLE

- C16H22ClNO2Si

- 475102-16-0

- DTXSID40448583

- tert-butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate

- tert-butyl5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate

- SB37288

-

- インチ: InChI=1S/C16H22ClNO2Si/c1-16(2,3)20-15(19)18-13-8-7-12(17)9-11(13)10-14(18)21(4,5)6/h7-10H,1-6H3

- InChIKey: OWDQXSZSDABDAW-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1C2=CC=C(C=C2C=C1[Si](C)(C)C)Cl

計算された属性

- せいみつぶんしりょう: 323.11100

- どういたいしつりょう: 323.1108332g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 402

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 31.2Ų

じっけんとくせい

- PSA: 31.23000

- LogP: 4.62310

1-boc-5-chloro-2-trimethylsilanyl-indole セキュリティ情報

1-boc-5-chloro-2-trimethylsilanyl-indole 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-boc-5-chloro-2-trimethylsilanyl-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM125447-1g |

tert-butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate |

475102-16-0 | 95% | 1g |

$325 | 2024-07-16 | |

| Alichem | A199010000-1g |

tert-Butyl 5-chloro-2-(trimethylsilyl)-1H-indole-1-carboxylate |

475102-16-0 | 95% | 1g |

$400.00 | 2023-09-01 |

1-boc-5-chloro-2-trimethylsilanyl-indole 関連文献

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

475102-16-0 (1-boc-5-chloro-2-trimethylsilanyl-indole) 関連製品

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量